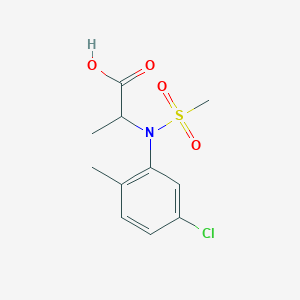

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine: is a synthetic organic compound that belongs to the class of sulfonyl amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and alanine.

Sulfonylation: The phenylamine is reacted with a sulfonyl chloride (e.g., methylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

Coupling Reaction: The sulfonamide intermediate is then coupled with alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfonyl group.

Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides.

Substitution: Products may include substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific application:

Biochemical Probes: May interact with specific enzymes or receptors.

Therapeutic Agents: Could inhibit or activate molecular pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

- N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)valine

Uniqueness

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is a compound that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress modulation and anti-inflammatory responses. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a chloro-substituted aromatic ring and a methylsulfonyl group attached to an alanine backbone. This structure is significant as it influences the compound's interaction with biological targets, particularly in the context of cellular signaling pathways.

Research indicates that compounds similar to this compound can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of NRF2 leads to the expression of various antioxidant enzymes, which are essential for maintaining cellular redox balance and protecting against damage caused by reactive oxygen species (ROS) .

Key Mechanisms:

- Electrophilic Modification : The compound may undergo electrophilic modification of cysteine residues in the KEAP1 protein, leading to the stabilization and activation of NRF2 .

- Antioxidant Response : By activating NRF2, the compound enhances the expression of genes encoding antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which are pivotal in combating oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, they have been shown to reduce intracellular ROS levels and inhibit inflammatory processes by modulating NF-κB signaling pathways .

In Vivo Studies

Animal models have provided insights into the therapeutic potential of NRF2 activators. In studies involving murine models, activation of NRF2 has been linked to reduced inflammation and improved outcomes in diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Case Studies

- Neuroprotection : A study involving a murine model of neurodegeneration found that NRF2 activation through compounds like this compound led to significant neuroprotective effects, reducing markers of oxidative damage and improving cognitive function .

- Cardiovascular Health : Another study highlighted the role of NRF2 in protecting cardiac tissue from ischemic damage. Activation of NRF2 was associated with decreased myocardial infarction size and improved cardiac function post-injury .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Antioxidant Therapy : Potential use in treating conditions associated with oxidative stress, including neurodegenerative diseases.

- Anti-inflammatory Agents : Could be developed as an anti-inflammatory agent for chronic inflammatory diseases.

- Cancer Therapy : Research suggests that NRF2 activators may play dual roles in cancer biology, potentially inhibiting tumor initiation while also aiding tumor cell survival under stress conditions .

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-N-methylsulfonylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-7-4-5-9(12)6-10(7)13(18(3,16)17)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZWHMKNTJFJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.